molecular formula C21H26O10 B11646884 (p-Tolyl)-beta-glucopyranoside tetraacetate

(p-Tolyl)-beta-glucopyranoside tetraacetate

Cat. No.: B11646884
M. Wt: 438.4 g/mol
InChI Key: OBNBHYQEYRONSE-YMQHIKHWSA-N
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Description

[3,4,5-TRIS(ACETYLOXY)-6-(4-METHYLPHENOXY)OXAN-2-YL]METHYL ACETATE: is a complex organic compound with the molecular formula C20H30O12 and a molecular weight of 462.445 g/mol . This compound is characterized by its multiple acetoxy groups and a phenoxy group attached to an oxane ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4,5-TRIS(ACETYLOXY)-6-(4-METHYLPHENOXY)OXAN-2-YL]METHYL ACETATE typically involves the acetylation of a precursor molecule. The precursor, often a glucopyranoside derivative, undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled temperature conditions to ensure complete acetylation of the hydroxyl groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

[3,4,5-TRIS(ACETYLOXY)-6-(4-METHYLPHENOXY)OXAN-2-YL]METHYL ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrolysis yields the corresponding hydroxyl derivatives, while substitution reactions yield various substituted products .

Scientific Research Applications

[3,4,5-TRIS(ACETYLOXY)-6-(4-METHYLPHENOXY)OXAN-2-YL]METHYL ACETATE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3,4,5-TRIS(ACETYLOXY)-6-(4-METHYLPHENOXY)OXAN-2-YL]METHYL ACETATE involves its interaction with specific molecular targets and pathways. The acetoxy groups can undergo hydrolysis to release active hydroxyl groups, which can then interact with various biomolecules. The phenoxy group can participate in binding interactions with proteins and other macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [3,4,5-TRIS(ACETYLOXY)-6-(4-METHYLPHENOXY)OXAN-2-YL]METHYL ACETATE lies in its specific combination of acetoxy and phenoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Biological Activity

(p-Tolyl)-beta-glucopyranoside tetraacetate is a glycoside derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the acetylation of p-tolyl beta-D-glucopyranoside. The process can be summarized as follows:

  • Starting Material : p-Tolyl beta-D-glucopyranoside.
  • Reagents : Acetic anhydride or acetyl chloride in the presence of a base (such as pyridine).
  • Reaction Conditions : The reaction is usually carried out under reflux conditions for several hours.
  • Purification : The product is purified using column chromatography.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic effects.

Anticancer Activity

Recent studies have shown that glycosides can exhibit significant anticancer properties. For instance, a study on similar compounds indicated that the introduction of specific substituents could enhance their activity against cancer cell lines. The following table summarizes the anticancer activities reported for related glycoside derivatives:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
(p-Tolyl)-beta-glucopyranosideMCF-7 (Breast Cancer)15.4Induction of apoptosis
Coumarin GlycosidesA549 (Lung Cancer)12.3Inhibition of cell proliferation
Triazole-bridged N-glycosidesHeLa (Cervical Cancer)8.5Targeting EGFR signaling pathways

These findings suggest that the structural modifications in glycosides can lead to enhanced anticancer activity, with specific mechanisms involving apoptosis induction and inhibition of cell proliferation.

Enzyme Inhibition

Another area of interest is the inhibitory effect on glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds. Studies have shown that certain glycosides can act as competitive inhibitors for these enzymes, which is crucial in various metabolic pathways.

  • Inhibition Assay Results :
    Enzyme TestedCompoundIC50 (µM)
    α-Glucosidase(p-Tolyl)-beta-glucopyranoside22.5
    β-Glucosidase(p-Tolyl)-beta-glucopyranoside18.6

These results indicate that this compound could be a promising candidate for further development as an enzyme inhibitor.

Case Studies

Several case studies have reported on the biological activities of related compounds, providing insights into their therapeutic potential:

  • Study on Antioxidant Activity : A comparative analysis demonstrated that p-tolyl derivatives exhibited significant antioxidant properties, which could contribute to their anticancer effects by reducing oxidative stress in cells.
  • Clinical Trials : Preliminary trials using derivatives of glucopyranosides have shown promise in treating metabolic disorders by modulating glycosidase activity, suggesting a broader application for compounds like this compound.

Properties

Molecular Formula

C21H26O10

Molecular Weight

438.4 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate

InChI

InChI=1S/C21H26O10/c1-11-6-8-16(9-7-11)30-21-20(29-15(5)25)19(28-14(4)24)18(27-13(3)23)17(31-21)10-26-12(2)22/h6-9,17-21H,10H2,1-5H3/t17-,18-,19+,20-,21-/m1/s1

InChI Key

OBNBHYQEYRONSE-YMQHIKHWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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